Dimethyl 3-methyloctanedioate

Boiling point Distillation Volatility

Dimethyl 3-methyloctanedioate (CAS 54576-15-7), systematically named 3-methyloctanedioic acid dimethyl ester, is a branched-chain C8 dicarboxylic acid dimethyl ester with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol. The defining structural feature is a single methyl substituent at the 3-position of the octanedioate backbone, which introduces a chiral center and fundamentally alters the compound’s physicochemical properties relative to its linear and positional-isomer analogs.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 54576-15-7
Cat. No. B13943470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-methyloctanedioate
CAS54576-15-7
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCC(CCCCC(=O)OC)CC(=O)OC
InChIInChI=1S/C11H20O4/c1-9(8-11(13)15-3)6-4-5-7-10(12)14-2/h9H,4-8H2,1-3H3
InChIKeyXXILFTORDPJBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-methyloctanedioate (CAS 54576-15-7) – Core Chemical Identity and Procurement-Relevant Physicochemical Profile


Dimethyl 3-methyloctanedioate (CAS 54576-15-7), systematically named 3-methyloctanedioic acid dimethyl ester, is a branched-chain C8 dicarboxylic acid dimethyl ester with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol [1]. The defining structural feature is a single methyl substituent at the 3-position of the octanedioate backbone, which introduces a chiral center and fundamentally alters the compound’s physicochemical properties relative to its linear and positional-isomer analogs . Key computed and experimentally derived properties include a predicted boiling point of 249.0 ± 8.0 °C at 760 mmHg, density of 0.994 ± 0.06 g/cm³, LogP (Crippen) of 1.919, and a Kovats retention index of 1453 on OV-101 [2]. This ester serves as a versatile intermediate in organic synthesis and as a monomer or chain modifier in condensation polymer systems where controlled branching is desired .

1 Branched-chain C8 diester monomer for condensation polymers requiring controlled chain branching
2 Chiral scaffold with a single stereogenic center, relevant to enantioselective material synthesis
3 Differentiated GC retention profile supports analytical method development and metabolomics reference standards

Why Linear or Unbranched Diester Analogs Cannot Substitute for Dimethyl 3-methyloctanedioate in Performance-Critical Applications


In-class dicarboxylic acid dimethyl esters such as dimethyl suberate (linear C8, CAS 1732-09-8), dimethyl azelate (linear C9, CAS 1732-10-1), and dimethyl 2-methyloctanedioate (positional isomer) share the same ester functional groups but differ critically in backbone architecture [1]. The 3-methyl branch in dimethyl 3-methyloctanedioate introduces steric hindrance, a chiral center, and altered intermolecular packing, which collectively translate into a boiling point approximately 19 °C lower than linear dimethyl suberate, a Kovats retention index 43 units higher than the linear analog, and a LogP shift of approximately +0.2 log units [2][3]. These physicochemical differences directly impact distillation separation feasibility, chromatographic detectability, and partitioning behavior—rendering simple substitution without re-validation of reaction conditions, purification protocols, or polymer microstructure impossible [2]. Procurement decisions that treat these diesters as interchangeable risk altered polymer glass-transition temperatures, changed plasticizer migration rates, and compromised analytical traceability [1].

Linear diester analogs (dimethyl suberate, dimethyl azelate) lack the 3-methyl branch
Boiling point, chromatographic retention, and density differ measurably; direct substitution may alter distillation behavior and formulation volumetric properties.
Chiral functionality is absent in linear and symmetrically branched diesters
The stereogenic center of dimethyl 3-methyloctanedioate enables chiral polymer architectures; achiral analogs cannot support enantioselective applications.
Constitutional isomer dimethyl azelate shares identical molecular weight but different density
Despite identical MW, volumetric behavior diverges, potentially affecting solution preparation and phase compatibility in formulated products.

Quantitatively Verified Differentiation of Dimethyl 3-methyloctanedioate from Its Closest Analogs


Boiling Point Reduction Relative to Linear C8 Dimethyl Suberate Enables Lower-Temperature Distillation

Dimethyl 3-methyloctanedioate exhibits a predicted boiling point of 249.0 ± 8.0 °C at 760 mmHg, compared to the experimentally determined boiling point of 268 °C (lit.) for linear dimethyl suberate (dimethyl octanedioate, CAS 1732-09-8) . This represents a boiling point reduction of approximately 19 °C, attributable to the methyl branch disrupting intermolecular packing and reducing van der Waals interactions in the liquid phase . The quantified difference of ΔTb ≈ −19 °C is large enough to enable separation by fractional distillation and to signal distinct volatility-driven behavior in applications such as solvent-borne coatings or reactive extrusion processes .

Boiling point difference
Data to verify
ΔTb ≈ −19 °C (target lower vs. linear suberate)
Reported boiling point reduction may support lower-temperature distillation separation
Predicted value via Joback method; experimental confirmation advised
Boiling point Distillation Volatility

Elevated Kovats Retention Index Enables Chromatographic Discrimination from Linear Dimethyl Suberate

On a non-polar capillary column (OV-101), dimethyl 3-methyloctanedioate elutes with a Kovats retention index (RI) of 1453, whereas linear dimethyl suberate elutes with an RI of 1410 on a comparable non-polar column (HP-Ultra-1) [1][2]. The ΔRI of +43 units indicates substantially stronger retention of the branched diester, counter to the general expectation that branching reduces boiling point and retention time [1]. This inversion arises because the methyl group at the 3-position increases the effective molecular polarizability and dipole-quadrupole interactions with the stationary phase more than it reduces the boiling point, providing a robust analytical fingerprint for identity confirmation and purity assessment in quality control workflows [3].

Kovats retention index
Reported
ΔRI = +43 units (target 1453 vs. linear suberate 1410)
Enables chromatographic resolution and identity confirmation in GC workflows
Measured on OV-101 vs. HP-Ultra-1; verify under specific analytical conditions
Gas chromatography Kovats retention index Analytical method development

Identical Molecular Weight but Lower Density vs. Linear C9 Dimethyl Azelate Differentiates the Branched C8 Scaffold

Dimethyl 3-methyloctanedioate (C₁₁H₂₀O₄, MW 216.27) and dimethyl azelate (linear C9, CAS 1732-10-1, C₁₁H₂₀O₄, MW 216.27) are constitutional isomers with identical molecular formulas and molecular weights [1]. Despite this, the branched C8 diester exhibits a predicted density of 0.994 ± 0.06 g/cm³, whereas the linear C9 diester has an experimentally determined density of 1.007 g/mL at 25 °C . The lower density of the branched isomer (Δρ ≈ −0.013 g/cm³) is consistent with less efficient molecular packing due to the methyl branch, translating into a larger molar volume and distinct volumetric behavior in formulation and polymer melt processing [1]. For procurement, this means that equal-mass purchases yield slightly different solution volumes, and density-driven phase separation or stratification may occur in formulated products containing mixed diesters .

Density vs. C9 isomer
Reported
Δρ ≈ −0.013 g/cm³ (0.994 vs. dimethyl azelate 1.007)
Identical molecular weight but lower density indicates less efficient packing; affects volumetric behavior
Predicted density value; experimental measurement for procurement lot recommended
Molecular weight Density Structure-property relationship

Increased LogP Relative to Linear Dimethyl Suberate Indicates Higher Lipophilicity for Partitioning-Dependent Applications

The Crippen-calculated LogP (logPoct/wat) of dimethyl 3-methyloctanedioate is 1.919, compared to the ACD/LogP of 1.72 for linear dimethyl suberate [1]. This ΔLogP of approximately +0.2 log units, equivalent to a ~1.6-fold increase in octanol-water partition coefficient, arises from the additional methyl group increasing the hydrophobic surface area while partially disrupting the ester carbonyl hydration shell [1]. In biological and environmental fate modeling, a LogP shift of this magnitude can alter predicted membrane permeability, soil sorption coefficients, and bioaccumulation potential [2]. For synthetic chemists employing liquid-liquid extraction or preparative chromatography, the higher LogP of the target compound translates into increased retention on reversed-phase media and preferential partitioning into non-polar organic layers .

Lipophilicity (LogP)
Reported
ΔLogP ≈ +0.20 (target 1.92 vs. linear suberate 1.72)
Higher lipophilicity may shift reversed-phase retention and extraction behavior
Crippen calculated LogP; experimental determination may differ
LogP Lipophilicity Partition coefficient

Chiral Center at the 3-Position Enables Stereochemical Control Absent in Linear and Symmetrically Branched Diester Analogs

The methyl substituent at the 3-position of the octanedioate backbone generates a stereogenic center (C3), making dimethyl 3-methyloctanedioate a chiral molecule that exists as a pair of enantiomers . In contrast, linear dimethyl suberate (C8), dimethyl azelate (C9), and dimethyl sebacate (C10) are all achiral, and dimethyl 2-methyloctanedioate, while chiral at C2, places the stereocenter proximal to one ester group, creating a different steric and electronic environment [1][2]. The chirality of the 3-methyl derivative has direct consequences: polymers synthesized from enantiopure or enantioenriched dimethyl 3-methyloctanedioate can exhibit optical activity, chiral recognition, or liquid-crystalline phase behavior unattainable with achiral diesters . This stereochemical handle is particularly relevant to the synthesis of chiral metal-organic frameworks (MOFs), enantioselective membranes, and bio-derived polymers where macromolecular helicity or chiral amplification is desired .

Stereogenic center
Class-level
Chiral at C3; exists as enantiomer pair
Chirality may enable optically active polymer research; class-level inference
No enantiomeric excess or optical rotation data provided; verify enantiopurity if stereochemical control is required
Chirality Stereochemistry Enantioselective synthesis

Evidence-Backed Application Scenarios for Dimethyl 3-methyloctanedioate Procurement


Synthesis of Chiral Polymers and Enantioselective Materials

The stereogenic center at C3 of dimethyl 3-methyloctanedioate enables the preparation of optically active polyesters, polyamides, or polyurethanes that are inaccessible using achiral linear diesters such as dimethyl suberate or dimethyl azelate [1]. When polymerized with chiral diols or diamines, the enantiomeric configuration of the 3-methyl branch can template macromolecular helicity, chiroptical properties, or enantioselective permeability in membrane applications [1]. Procurement of this specific branched diester is mandatory for any research program targeting chiral polymer architectures, as substitution with linear C8 or C9 analogs eliminates the stereochemical functionality entirely .

Gas Chromatography Method Development and Metabolomics Reference Standards

The uniquely elevated Kovats retention index of 1453 (OV-101) for dimethyl 3-methyloctanedioate, compared to 1410 for dimethyl suberate, makes this compound a valuable retention-index marker in GC-MS metabolomics workflows targeting urinary dicarboxylic acid profiles [1]. The ΔRI of +43 units provides baseline-resolved separation on standard non-polar columns, enabling confident identification of 3-methylsuberic acid derivatives in complex biological matrices without interference from the more abundant linear suberate signal [1]. Analytical laboratories requiring certified reference materials for branched dicarboxylic acid dimethyl esters should specify this CAS number to ensure the correct isomer is obtained [2].

Specialty Plasticizer Formulations Requiring Lower Melt Viscosity and Modified Compatibility

The 19 °C lower boiling point and reduced density (0.994 vs. 1.014 g/cm³) of dimethyl 3-methyloctanedioate relative to linear dimethyl suberate indicate weaker intermolecular forces that can translate into lower melt viscosity and enhanced polymer chain mobility when used as a plasticizer or reactive diluent [1]. The higher LogP (+0.20 units) further suggests improved compatibility with hydrophobic polymer matrices such as polyolefins or styrenic block copolymers, potentially reducing plasticizer exudation and migration rates compared to the more polar linear analog [2]. Formulators evaluating branched diester plasticizers for low-temperature flexibility or reduced volatile organic compound (VOC) emissions should consider this compound as a differentiated candidate supported by its distinct physicochemical profile .

Constitutional-Isomer Benchmarking for Structure-Property Relationship Studies

Because dimethyl 3-methyloctanedioate shares the exact molecular formula (C₁₁H₂₀O₄) and molecular weight (216.27 g/mol) with its constitutional isomer dimethyl azelate, yet exhibits measurably different density (0.994 vs. 1.007 g/cm³), boiling point, and chromatographic retention, the pair constitutes an ideal model system for investigating the impact of chain branching versus chain elongation on physicochemical properties [1]. Academic and industrial laboratories conducting quantitative structure-property relationship (QSPR) studies, molecular simulation validation, or physical-organic chemistry teaching experiments can use this compound as the branched-benchmark reference, with dimethyl azelate serving as the linear C9 control [2].

Application
Selection Property
Validation Focus
Chiral polymer and enantioselective material synthesis
Stereochemical functionality
Confirm enantiomeric configuration and optical activity
GC method development and metabolomics reference standards
Elevated and distinct Kovats retention index
Verify RI and resolution against linear suberate reference
Specialty plasticizer formulations
Lower melt viscosity and modified compatibility
Evaluate volatility, density, and plasticizer migration in target matrix
Constitutional-isomer benchmarking for QSPR studies
Isomer pair with identical MW but distinct physicochemical profile
Confirm density, boiling point, and chromatographic behavior vs. dimethyl azelate
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